molecular formula C14H12N2O3 B13940664 [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid

[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid

Katalognummer: B13940664
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: HRJGISGARSDUIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid is a synthetic organic compound that features a unique combination of functional groups, including a methoxy group, an imidazole ring, and a propiolic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The propiolic acid moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products

    Oxidation: Formation of [3-hydroxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid.

    Reduction: Formation of [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propionic acid.

    Substitution: Formation of nitro or halogenated derivatives of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Wirkmechanismus

The mechanism of action of [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the propiolic acid moiety can undergo conjugation reactions with biological molecules, affecting cellular pathways and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]acetic acid: Similar structure but with an acetic acid moiety instead of a propiolic acid moiety.

    [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]benzoic acid: Contains a benzoic acid moiety instead of a propiolic acid moiety.

Uniqueness

The uniqueness of [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propiolic acid moiety allows for unique conjugation reactions, while the imidazole ring provides metal-binding properties that are valuable in various applications.

Eigenschaften

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]prop-2-ynoic acid

InChI

InChI=1S/C14H12N2O3/c1-10-8-16(9-15-10)12-5-3-11(4-6-14(17)18)7-13(12)19-2/h3,5,7-9H,1-2H3,(H,17,18)

InChI-Schlüssel

HRJGISGARSDUIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#CC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.